molecular formula C12H24N2O2 B1491071 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one CAS No. 2097943-96-7

2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

Cat. No.: B1491071
CAS No.: 2097943-96-7
M. Wt: 228.33 g/mol
InChI Key: UQLZPHFGVBTOAS-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one is a synthetic compound that has gained attention in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one generally involves a multi-step process. One typical route includes the alkylation of 4-methylpiperidine with ethoxymethyl chloride under basic conditions to introduce the ethoxymethyl group. Following this, the resulting intermediate is reacted with 2-amino-1-propanone under controlled conditions to yield the target compound. Each step requires precise control over temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound can scale up using continuous flow reactors, which offer advantages such as enhanced safety, better temperature control, and more efficient mixing. This method also allows for the consistent production of high-purity product with minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

  • Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can lead to the formation of alcohol derivatives using reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups, depending on the reagents used.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, acidic or basic medium, heat.

  • Reduction: Sodium borohydride in methanol, room temperature.

  • Substitution: Alkyl halides in the presence of a base like sodium hydroxide, room temperature to reflux conditions.

Major Products Formed

The major products from these reactions depend on the conditions and reagents used. For instance, oxidation may yield carboxylic acids, reduction might produce alcohols, and substitution can result in various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity and versatility make it valuable for designing novel compounds and exploring new chemical reactions.

Biology

In biological research, 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one is used to study its effects on cellular processes and enzyme activities, potentially leading to new insights into cellular signaling and metabolic pathways.

Medicine

In medicine, preliminary studies have investigated its potential as a therapeutic agent. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development in areas such as neuropharmacology or oncology.

Industry

In industrial applications, this compound can be used in the manufacture of specialty chemicals, agrochemicals, and advanced materials. Its unique properties can enhance the performance and efficiency of various industrial processes.

Mechanism of Action

The mechanism by which 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one exerts its effects involves interactions with molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological responses. The specific molecular targets and pathways involved depend on the context of its use, whether in therapeutic applications or as a biochemical tool.

Comparison with Similar Compounds

Comparing 2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one with similar compounds reveals its unique features. For instance:

  • 1-(4-Methylpiperidin-1-yl)propan-2-one: This compound lacks the ethoxymethyl group, which may result in different reactivity and biological activity.

  • 2-Amino-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one: Substituting ethoxymethyl with methoxymethyl alters its solubility and possibly its interaction with biological targets.

List of Similar Compounds

  • 1-(4-Methylpiperidin-1-yl)propan-2-one

  • 2-Amino-1-(4-(methoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

  • 1-(4-Ethoxymethylpiperidin-1-yl)propan-2-one

Properties

IUPAC Name

2-amino-1-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-4-16-9-12(3)5-7-14(8-6-12)11(15)10(2)13/h10H,4-9,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLZPHFGVBTOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)C(=O)C(C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Reactant of Route 2
2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
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2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
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2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
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2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Reactant of Route 6
2-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one

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